molecular formula C9H14N2O2 B1601075 N-Acetylnorloline CAS No. 38964-35-1

N-Acetylnorloline

Cat. No.: B1601075
CAS No.: 38964-35-1
M. Wt: 182.22 g/mol
InChI Key: BWGXNGORZPWYGZ-UYXSQOIJSA-N
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Description

Demethyl-N-acetylloline (also known as N-Acetylnorloline) is a natural product found in Lolium temulentum, Festuca pratensis, and other organisms . It is a naturally occurring alkaloid that was first isolated from the seeds of Nelumbo nucifera, also known as the lotus plant.


Molecular Structure Analysis

Demethyl-N-acetylloline has a molecular formula of C9H14N2O2 and a molecular weight of 182.22 g/mol . The InChI string and Canonical SMILES provide more detailed information about its molecular structure .


Physical and Chemical Properties Analysis

Demethyl-N-acetylloline has several computed properties including a Hydrogen Bond Donor Count of 1, a Hydrogen Bond Acceptor Count of 3, and a Rotatable Bond Count of 1 . Its exact mass and monoisotopic mass are both 182.105527694 g/mol .

Scientific Research Applications

Epigenetic Modifications in Cancer Treatment

Recent research highlights the significant role of epigenetic modifications, such as demethylation and histone acetylation, in the treatment of cancers, particularly hematological malignancies. These modifications alter gene expression and provide new strategies in targeted anti-cancer therapy. Demethyl-N-acetylloline could be implicated in these processes, emphasizing its potential in epigenetic cancer treatment (Jost & Galm, 2007).

DNA Demethylation in Cellular Processes

Studies have shown that drugs like valproic acid, which induce histone acetylation, can also trigger replication-independent active demethylation of DNA. This discovery suggests that Demethyl-N-acetylloline, due to its demethylating properties, could influence gene expression in non-dividing cells, offering potential applications in gene regulation and cellular differentiation (Detich, Bovenzi, & Szyf, 2003).

Chemopreventive Effects in Skin Carcinogenesis

4'-demethyl epipodophyllotoxin, a compound related to demethylation, has demonstrated chemopreventive effects in a mouse skin carcinogenesis model. This suggests that Demethyl-N-acetylloline could potentially have similar applications in preventing or delaying the development of certain types of cancer (Dhawan, Balasubramanian, Amonkar, & Singh, 1999).

Role in Mammalian Embryonic Development

The involvement of histone demethylation in mammalian embryonic development, including roles in embryonic stem cell pluripotency and primordial germ cell formation, has been extensively studied. Demethyl-N-acetylloline, by influencing demethylation processes, could play a crucial role in embryonic development and stem cell research (Shen, Xu, & Lan, 2017).

Photoredox Catalyzed N-Demethylation in Pharmaceutical Chemistry

N-demethylation via photoredox catalysis is critical in pharmaceutical chemistry for modifying drug molecules. Demethyl-N-acetylloline, being a demethylating agent, could be crucial in the structural modification of medicinal compounds (Wu, Li, Yu, Gao, & Chen, 2017).

Enhancing Cholinergic and Adrenergic Differentiation in Neuroblastoma Cells

Demethylating agents can enhance the expression of choline acetyltransferase and tyrosine hydroxylase, markers for cholinergic and adrenergic differentiation, respectively, in neuroblastoma cells. Demethyl-N-acetylloline's demethylating activity suggests its potential application in neurobiology and the treatment of neurodegenerative diseases (Okuse, Mizuno, Matsuoka, & Kurihara, 1993).

Mechanism of Action

Target of Action

N-Acetylnorloline, also known as N-[(1R,3S,7S,8R)-2-oxa-6-azatricyclo[4.2.1.03,7]nonan-8-yl]acetamide or Demethyl-N-acetylloline, is a bioprotective alkaloid produced by Epichloë species, fungal endophytes of grasses . The primary targets of this compound are the enzymes involved in its biosynthesis, specifically the acetamidase encoded by the gene lolN and the methyltransferase encoded by the gene lolM .

Mode of Action

The mode of action of this compound involves a series of enzymatic reactions. The compound is first deacetylated by the action of acetamidase (lolN) to produce norloline . This is followed by methylation of norloline by the methyltransferase (lolM), yielding loline and N-methylloline .

Biochemical Pathways

The biochemical pathway of this compound involves the loline alkaloid biosynthesis (LOL) gene cluster. The lolN and lolM genes in this cluster are required for the steps from this compound to other lolines . The function of LolM as an N-methyltransferase was confirmed by its heterologous expression in yeast, resulting in the conversion of norloline to loline, and of loline to N-methylloline .

Pharmacokinetics

It is known that the compound is produced by epichloë species, fungal endophytes of grasses, and is involved in plant defense against biotic and abiotic stress conditions .

Result of Action

The result of this compound’s action is the production of a variety of loline alkaloids, which play an important role in plant defense against insect and mammalian herbivory . These alkaloids are structurally differentiated by the various modifications of the 1-amino group .

Action Environment

The action of this compound is influenced by the environment in which the host plant and the Epichloë endophytes exist. Endophytes display complex diversity depending on the agro-climatic conditions, and this diversity could be exploited for crop improvement and sustainable agriculture . The production of this compound and its subsequent conversion to other lolines is part of the complex interaction between the plant and the endophytes .

Biochemical Analysis

Biochemical Properties

N-Acetylnorloline is involved in various biochemical reactions. It is synthesized by the enzyme this compound synthase (LolO), which is one of several iron(II)- and 2-oxoglutarate-dependent (Fe/2OG) oxygenases . These enzymes catalyze sequential reactions of different types in biosynthetic pathways that provide valuable natural products .

Cellular Effects

The cellular effects of this compound are primarily related to its role as a bioprotective alkaloid produced by Epichloë species, fungal endophytes of grasses . These endophytes play a key role in plant growth, development, and fitness . The presence of this compound and other alkaloids results in the accumulation of secondary metabolites, which play an important role in plant defense against biotic and abiotic stress conditions .

Molecular Mechanism

The molecular mechanism of this compound involves its synthesis by the enzyme this compound synthase (LolO). LolO hydroxylates C2 of 1-exo-acetamidopyrrolizidine before coupling the C2-bonded oxygen to C7 to form the tricyclic loline core . Each reaction requires cleavage of a C-H bond by an oxoiron (IV) (ferryl) intermediate .

Temporal Effects in Laboratory Settings

It is known that the biosynthesis of this compound involves sequential reactions catalyzed by the enzyme this compound synthase (LolO) .

Metabolic Pathways

This compound is part of the loline alkaloid biosynthesis pathway . The genes lolN and lolM, which encode an N-acetamidase (deacetylase) and a methyltransferase respectively, are required in the steps from this compound to other lolines .

Properties

IUPAC Name

N-[(1R,3S,7S,8R)-2-oxa-6-azatricyclo[4.2.1.03,7]nonan-8-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c1-5(12)10-8-7-4-11-3-2-6(13-7)9(8)11/h6-9H,2-4H2,1H3,(H,10,12)/t6-,7+,8-,9+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWGXNGORZPWYGZ-UYXSQOIJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C2CN3C1C(O2)CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@H]1[C@H]2CN3[C@@H]1[C@@H](O2)CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38964-35-1
Record name N-Acetylnorloline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038964351
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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